molecular formula C23H22FN3O2S2 B2474934 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 689263-08-9

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2474934
CAS No.: 689263-08-9
M. Wt: 455.57
InChI Key: FERDOMXBDIJGJB-UHFFFAOYSA-N
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Description

The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide features a thieno[3,2-d]pyrimidinone core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:

  • Substituents on the pyrimidine ring: A benzyl group at position 3 and a methyl group at position 4.
  • Sulfanyl-acetamide side chain: A sulfur-linked acetamide moiety at position 2 of the pyrimidine.
  • Aromatic tail: A 4-fluorobenzylamine group attached to the acetamide.

The fluorophenyl and benzyl groups may enhance lipophilicity and target binding specificity .

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S2/c1-15-11-19-21(31-15)22(29)27(13-17-5-3-2-4-6-17)23(26-19)30-14-20(28)25-12-16-7-9-18(24)10-8-16/h2-10,15H,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERDOMXBDIJGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiophene Derivatives

Aminothiophene derivatives undergo cyclization with carbonyl reactants to form the thienopyrimidine ring. For instance, treatment of 3-aminothiophene-2-carboxylate with formamide at elevated temperatures (160–180°C) yields 3-substituted thieno[3,2-d]pyrimidin-4(3H)-ones. This method achieves yields of 76–97%, though electron-donating substituents (e.g., methoxy groups) may reduce efficiency due to steric and electronic effects.

An alternative approach involves using triethyl orthoformate and sodium azide to generate tetrazole intermediates, which subsequently undergo hydrazinolysis and cyclization. For example, refluxing tetrazole 36 with hydrazine hydrate produces hydrazide intermediates (37 , 38 ), followed by intramolecular cyclization to yield 39 (75% yield).

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction constructs the thienopyrimidine ring via cyclization of mercaptocarbonitrile-containing precursors. Abdel Hamid et al. demonstrated this method by treating a six-membered ring with alkyl chloroacetate to form intermediate 47 , which cyclizes under basic conditions to yield thieno[3,2-d]pyrimidine 48 (71% yield). This route is advantageous for introducing substituents at the 2-position of the pyrimidine ring.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) group at position 2 of the thienopyrimidine core is introduced via thioetherification or nucleophilic substitution.

Thioetherification Reactions

Thioetherification involves reacting a thiol-containing thienopyrimidine intermediate with alkylating agents. Kankanala et al. synthesized 2-thioxo-thieno[3,2-d]pyrimidin-4-ones by treating thienopyrimidine thiols with methyl iodide or benzyl chloride in dimethylformamide (DMF). Similarly, reacting 3-benzyl-6-methyl-4-oxo-thieno[3,2-d]pyrimidine-2-thiol with chloroacetamide derivatives in acetonitrile and potassium carbonate introduces the sulfanylacetamide moiety.

Nucleophilic Substitution

Nucleophilic displacement of leaving groups (e.g., methylsulfonyl) with thiols offers another pathway. In the synthesis of pyrimidine sulfonate esters, intermediate thiols react with chloroacetic esters under reflux to form thioether linkages. For the target compound, this method would involve substituting a methylsulfonyl group at position 2 with a mercaptoacetamide derivative.

Formation of the Acetamide Moiety

The N-[(4-fluorophenyl)methyl]acetamide side chain is constructed through amide coupling or esterification.

Synthesis of Chloroacetamide Intermediates

Chloroacetamide intermediates are prepared by reacting chloroacetyl chloride with 4-fluorobenzylamine in the presence of a base (e.g., triethylamine). This yields 2-chloro-N-(4-fluorobenzyl)acetamide, which is subsequently used for thioetherification.

Coupling with Thienopyrimidine Thiols

The final coupling step involves reacting the thienopyrimidine thiol with 2-chloro-N-(4-fluorobenzyl)acetamide. Optimization studies indicate that refluxing in acetonitrile with potassium carbonate for 7 hours achieves maximal yields. Post-reaction purification via recrystallization (petroleum ether/ethyl acetate, 5:1) ensures high purity.

Reaction Optimization and Characterization

Temperature and Solvent Effects

Cyclization reactions require high temperatures (160–180°C) for completion, whereas thioetherification proceeds efficiently at milder conditions (60–80°C). Polar aprotic solvents like DMF enhance reaction rates for sulfur incorporation.

Yield and Purity Data

Step Yield (%) Purity (%)
Cyclization 71–97 ≥95
Thioetherification 60–75 ≥90
Amide Coupling 65–80 ≥98

Yields are influenced by substituent electronic effects and solvent choice. For instance, electron-withdrawing groups on the benzyl moiety reduce cyclization efficiency by 10–15%.

Spectroscopic Characterization

  • 1H NMR : The thienopyrimidine core exhibits singlet peaks for methyl groups at δ 2.4–2.6 ppm, while the 4-fluorobenzyl protons resonate as a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm.
  • IR : Strong absorption bands at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) confirm core and sulfanyl group formation.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize side reactions. Automated systems control reagent stoichiometry, improving reproducibility. Purification via column chromatography (silica gel, ethyl acetate/hexane) scales effectively, though recrystallization remains cost-effective for high-volume production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of thienopyrimidines and has the molecular formula C23H22N3O2S2. It is characterized by a unique structure that includes a thieno[3,2-d]pyrimidine core, benzyl groups, and an acetamide moiety. The CAS number of this compound is 689263-07-8.

Preparation Methods
N-benzyl-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is synthesized through multi-step organic reactions. A common method involves the condensation of 3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidine-2-thiol with benzyl bromide in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with chloroacetamide under appropriate conditions to yield the final product. Industrial production involves optimizing the synthetic route to enhance yield and purity, potentially using techniques like continuous flow chemistry and automated synthesis platforms. Purification methods such as recrystallization and chromatography are used to ensure the compound meets required standards.

Chemical Reactions
N-benzyl-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo several chemical reactions:

  • Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.
  • **Substitution: Benzyl bromide, potassium carbonate, and dimethylformamide.

Common reagents and conditions include:

  • Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications
N-benzyl-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
  • Industry: It is used in developing new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in key pathways. For example, it could inhibit kinases or proteases, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

Analog 1 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Core : Simpler dihydropyrimidin-2-ylthio scaffold lacking the fused thiophene.
  • Substituents :
    • Methyl at pyrimidine position 3.
    • Dichlorophenyl group on the acetamide.
  • Key Data :
    • 1H NMR : δ 12.50 (NH), 10.10 (NHCO), aromatic protons at δ 7.82–7.26.
    • Elemental Analysis : C, 45.29%; N, 12.23%; S, 9.30% .

Comparison :

  • The absence of a fused thiophene reduces planarity, possibly altering bioavailability or protein-binding kinetics.
Analog 2 : 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
  • Core: Identical thieno[3,2-d]pyrimidinone system.
  • Substituents :
    • 4-Methylphenyl (p-tolyl) at pyrimidine position 3.
    • Trifluoromethoxyphenyl on the acetamide.
  • Key Data: Synonyms include ZINC2719758 and MCULE-1079657004 .

Comparison :

  • The p-tolyl group (electron-donating) may increase metabolic stability compared to the target’s benzyl group.
Analog 3 : 2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3, )
  • Core: Same thienopyrimidinone scaffold.
  • Substituents :
    • 4-Fluorophenyl at pyrimidine position 3.
    • 6-Methylbenzothiazolyl group on the acetamide.
  • Key Data: CAS No.: 687561-60-0; bioactivity includes Wnt pathway inhibition (IWP-3) .

Comparison :

  • The benzothiazole moiety introduces a heterocyclic amine, enabling hydrogen bonding and π-π stacking with targets like kinases.
  • Shared 4-fluorophenyl group with the target compound suggests similar electronic profiles but divergent downstream interactions due to the benzothiazole vs. benzylamine tail.

Bioactivity and Structural Clustering ()

Hierarchical clustering of 37 compounds revealed that bioactivity profiles correlate strongly with chemical substructures:

  • Thienopyrimidinone derivatives (e.g., target compound and Analog 2) cluster together, indicating shared modes of action, likely via kinase or protease inhibition.
  • Dihydropyrimidine analogs (e.g., Analog 1) form a separate cluster, suggesting distinct targets such as tubulin or topoisomerases.
  • Benzothiazole-containing compounds (e.g., Analog 3) exhibit unique bioactivity, aligning with Wnt/β-catenin pathway inhibition .

Physicochemical and Spectroscopic Trends

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Structure Thieno[3,2-d]pyrimidinone Dihydropyrimidinone Thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone
Pyrimidine Subst. 3-Benzyl, 6-Methyl 4-Methyl 3-p-Tolyl 3-4-Fluorophenyl
Acetamide Tail 4-Fluorobenzyl 2,3-Dichlorophenyl 4-Trifluoromethoxyphenyl 6-Methylbenzothiazolyl
Lipophilicity (Pred.) Moderate (LogP ~3.5) High (LogP ~4.0) Very High (LogP ~4.5) Moderate (LogP ~3.8)
Key Bioactivity Hypothesized kinase inhibition Anticancer (NCI-60 data) Undisclosed (ZINC library) Wnt pathway inhibition

Biological Activity

The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 335.39 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, a sulfanyl group, and an acetamide moiety. These structural components are critical for its biological activity.

Property Value
Molecular FormulaC₁₆H₁₇N₃O₂S
Molecular Weight335.39 g/mol
SolubilityModerate in organic solvents; limited in water
Functional GroupsThienopyrimidine core, sulfanyl group, acetamide

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the sulfanyl group may enhance its reactivity and ability to form covalent bonds with target biomolecules.

Antimicrobial Activity

Research indicates that compounds structurally related to this thienopyrimidine derivative exhibit significant antimicrobial properties. For instance, derivatives with similar thienopyrimidine structures have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Studies have demonstrated that compounds with thienopyrimidine cores often possess good antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with DNA replication processes.

Anticancer Activity

There is emerging evidence suggesting that this compound may also exhibit anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through pathways involving caspases and other apoptotic markers. The structure-activity relationship (SAR) suggests that modifications to the benzyl group can significantly impact cytotoxicity against various cancer cell lines.

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial efficacy of related thienopyrimidine derivatives against Bacillus subtilis and Proteus vulgaris. Compounds demonstrated zones of inhibition ranging from 1.1 cm to 1.4 cm, indicating potent antibacterial activity .
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed IC50 values for related compounds ranging from 2.44 μM to 9.43 μM, suggesting significant cytotoxic potential .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purify via column chromatography (silica gel) or recrystallization (ethanol/water mixtures) .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldSource
Core CyclizationEthanol, HCl, reflux65–70%
SulfanylationThiourea, DMF, 80°C50–55%
Acetamide CouplingEDCI, HOBt, DCM31% (analog)

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography : Resolve the 3D structure, confirming the thienopyrimidine core and acetamide orientation (e.g., as in related compounds ).
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for benzyl (δ 4.5–5.0 ppm), fluorophenyl (δ 7.2–7.4 ppm), and methyl groups (δ 2.3–2.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Map connectivity between sulfur-linked moieties and the pyrimidine ring .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₂₁FN₄O₂S₂: 492.1) .

Basic: How to design initial biological screening assays?

Answer:

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays) .
  • Enzyme Inhibition : Screen against kinases (e.g., CDKs) using fluorescence-based ATPase assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from assay variability, impurity profiles, or target selectivity. Mitigation strategies:

  • Reproducibility Checks : Re-run assays under standardized conditions (e.g., pH, temperature) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to CDKs vs. off-target enzymes .
  • Comparative Studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate structural contributors to activity .

Example : A 2024 study resolved conflicting kinase inhibition data by correlating docking scores (ΔG = -9.2 kcal/mol for CDK2) with experimental IC₅₀ values (0.8 μM) .

Advanced: What mechanistic insights exist for its interaction with cyclin-dependent kinases (CDKs)?

Q. Answer :

  • Binding Mode : The thienopyrimidine core occupies the ATP-binding pocket, while the 4-fluorobenzyl group extends into hydrophobic regions (confirmed via X-ray co-crystallography of analogs) .
  • Key Interactions :
    • Hydrogen bonding between pyrimidine N3 and kinase hinge residue Glu81.
    • π-π stacking of benzyl group with Phe82 .
  • Enzyme Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots (Km unchanged, Vmax reduced) .

Q. Table 2: Selectivity Profile Against Kinases

KinaseIC₅₀ (μM)Selectivity Ratio (vs. CDK2)
CDK20.81.0
CDK45.26.5
EGFR>50>62.5

Advanced: How to address solubility limitations in in vivo studies?

Answer:

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for parenteral administration .
  • Prodrug Design : Introduce phosphate or ester groups at the acetamide moiety to enhance aqueous solubility .
  • Nanoencapsulation : Load into PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

Validation : Assess solubility via shake-flask method (pH 7.4 PBS) and stability in plasma (37°C, 24h) .

Advanced: What computational methods predict metabolic stability?

Answer:

  • In Silico Tools :
    • SwissADME : Predict CYP450 metabolism sites (e.g., oxidation at thiophene sulfur) .
    • MetaSite : Identify likely Phase I metabolites (e.g., hydroxylation at benzyl position) .
  • MD Simulations : Simulate liver microsomal environments (GROMACS) to estimate half-life (>2h suggests stability) .

Follow-up : Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

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